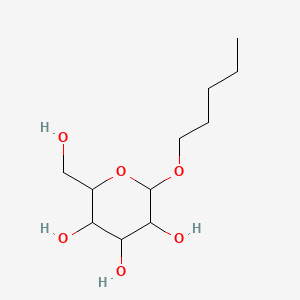
Einecs 309-363-2
描述
Einecs 309-363-2, also known as Pentyl D-glucoside, is a chemical compound with the molecular formula (C6H10O5)nC5H12O. It is a type of alkyl glucoside, which is a class of compounds formed by the reaction of glucose with fatty alcohols. These compounds are commonly used in various industrial and commercial applications due to their surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
Pentyl D-glucoside is typically synthesized through the reaction of glucose with pentanol. The reaction is catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves heating the mixture of glucose and pentanol in the presence of a catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Pentyl D-glucoside involves the use of large-scale reactors where glucose and pentanol are mixed and heated. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound.
化学反应分析
Types of Reactions
Pentyl D-glucoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The hydroxyl groups in the glucose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Pentyl D-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize lipids.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and cleaning agents due to its surfactant properties.
作用机制
The mechanism of action of Pentyl D-glucoside involves its ability to interact with lipid molecules and disrupt their structure. This property makes it an effective surfactant, allowing it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it reduces surface tension and enhances solubility.
相似化合物的比较
Similar Compounds
Hexyl D-glucoside: Similar in structure but with a hexyl group instead of a pentyl group.
Octyl D-glucoside: Contains an octyl group, making it more hydrophobic compared to Pentyl D-glucoside.
Decyl D-glucoside: Has a decyl group, providing even greater hydrophobicity and surfactant properties.
Uniqueness
Pentyl D-glucoside is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Its moderate chain length provides optimal solubility and surfactant properties compared to shorter or longer chain alkyl glucosides.
属性
IUPAC Name |
2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWDDCNJPSPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874270 | |
| Record name | B-PENTYLGALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100231-63-8, 39824-10-7 | |
| Record name | Pentyl D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | B-PENTYLGALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




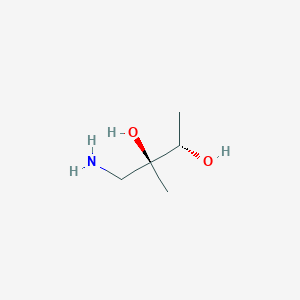
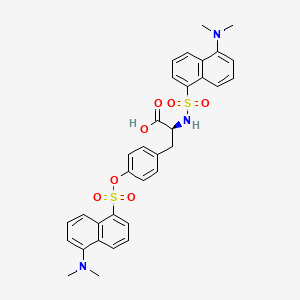

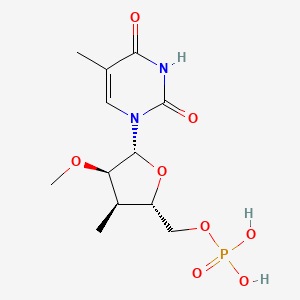
![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
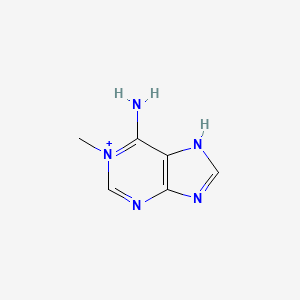
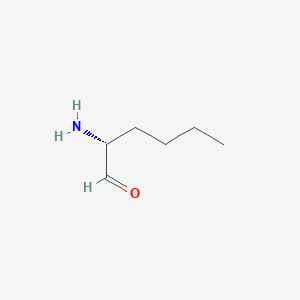
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
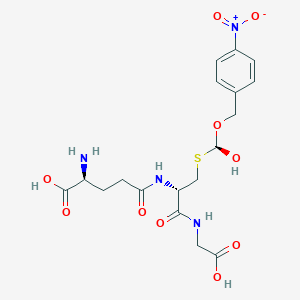

![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
